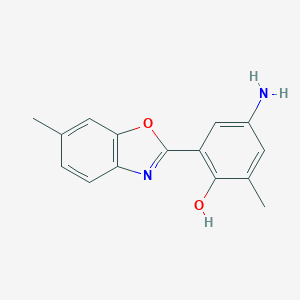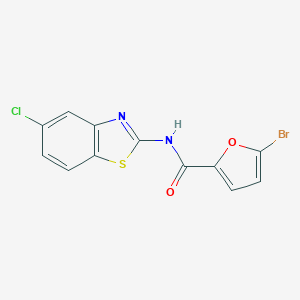![molecular formula C15H13N3O2 B509664 N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide CAS No. 878416-61-6](/img/structure/B509664.png)
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide is a complex organic compound that features a unique structure combining an oxazole ring fused to a pyridine ring, attached to a benzyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide typically involves multi-step organic reactionsThe benzyl group is then attached via a nucleophilic substitution reaction, and finally, the acetamide group is introduced through an amidation reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzyl or acetamide moieties.
Reduction: This reaction can reduce the oxazole or pyridine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and pyridine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides
Uniqueness
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide is unique due to its specific combination of an oxazole ring fused to a pyridine ring, which is not commonly found in other compounds.
Properties
CAS No. |
878416-61-6 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28g/mol |
IUPAC Name |
N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-10(19)17-9-11-4-6-12(7-5-11)15-18-14-13(20-15)3-2-8-16-14/h2-8H,9H2,1H3,(H,17,19) |
InChI Key |
ZKTBHQGWHAYMQU-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline](/img/structure/B509583.png)
![2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B509584.png)
![3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline](/img/structure/B509585.png)
![Ethyl 5-[(2-methylpropanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B509602.png)

![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B509636.png)
![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B509638.png)
![2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B509641.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-furamide](/img/structure/B509642.png)
![Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B509651.png)
![2-(4-methoxyphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B509656.png)
![4-cyano-2-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B509658.png)
![Methyl 3-[(4-isopropoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B509661.png)
